molecular formula C16H13F3N2O3 B13880007 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

Cat. No.: B13880007
M. Wt: 338.28 g/mol
InChI Key: CRRZLFVJJLCEFF-UHFFFAOYSA-N
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Description

2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzanilides .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is unique due to its specific substitution pattern and the presence of both methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H13F3N2O3

Molecular Weight

338.28 g/mol

IUPAC Name

2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

InChI

InChI=1S/C16H13F3N2O3/c1-9-5-6-12(8-13(9)14(22)23)21-15(24)20-11-4-2-3-10(7-11)16(17,18)19/h2-8H,1H3,(H,22,23)(H2,20,21,24)

InChI Key

CRRZLFVJJLCEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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